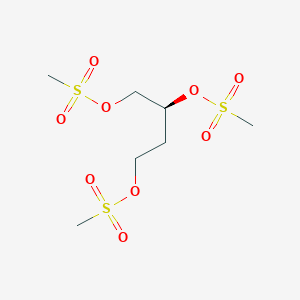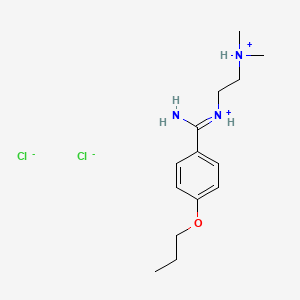
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a propoxy group, and a benzamidine moiety. It is commonly used in various chemical reactions and has significant potential in medicinal chemistry and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-propoxybenzonitrile with 2-dimethylaminoethylamine under controlled conditions to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield the final dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but typically involve catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce amine or alcohol derivatives
Aplicaciones Científicas De Investigación
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a tool for studying enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s conformation and function. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Dimethylaminoethyl)-1,8-naphthalimide derivatives: These compounds share the dimethylaminoethyl group but differ in their core structure, leading to distinct properties and applications.
N,N’-bis[2-(dimethylamino)ethyl]propanediamide dihydrochloride: This compound has a similar amine group but a different overall structure, affecting its reactivity and use.
Uniqueness
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.
Propiedades
Número CAS |
67011-48-7 |
|---|---|
Fórmula molecular |
C14H25Cl2N3O |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
2-[amino-(4-propoxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-4-11-18-13-7-5-12(6-8-13)14(15)16-9-10-17(2)3;;/h5-8H,4,9-11H2,1-3H3,(H2,15,16);2*1H |
Clave InChI |
JJBCLNAPQPXEEV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


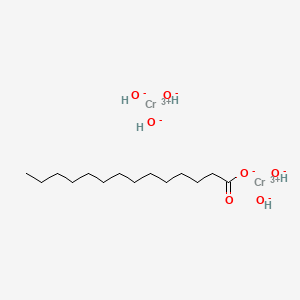
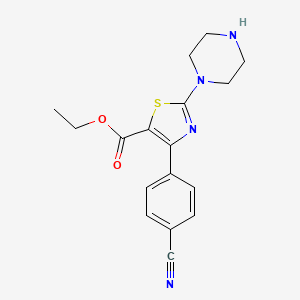

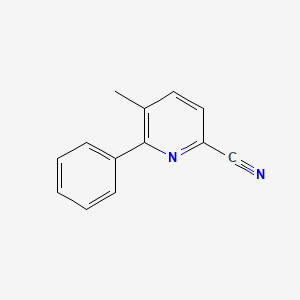
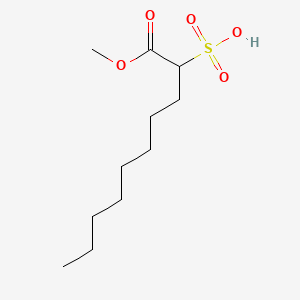
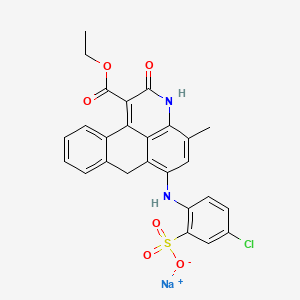
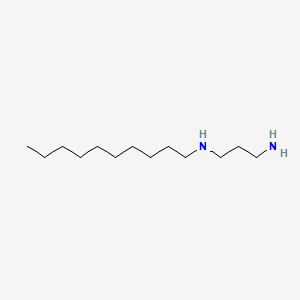
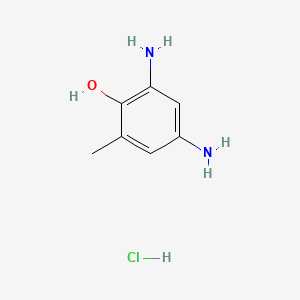

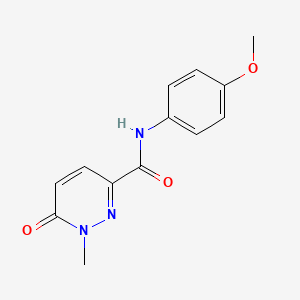
![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)

